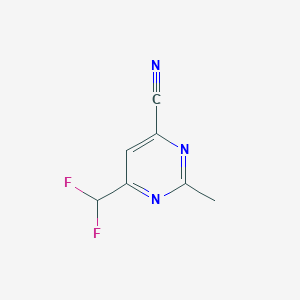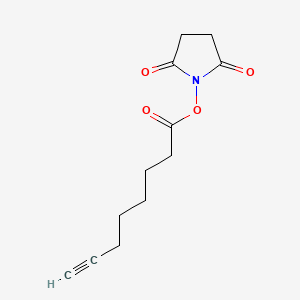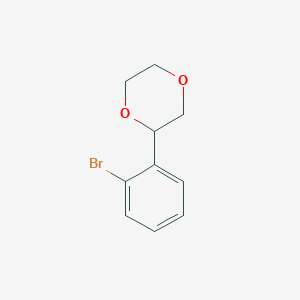
4-((5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a substituted pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor such as cyanoacetic acid, the pyrimidine ring can be constructed through a series of condensation reactions.
Attachment of the Benzoic Acid Moiety: The benzoic acid group can be introduced via a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with a benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoic acid moiety.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as part of drug discovery efforts.
Medicine
Medicinal chemistry applications could include the investigation of this compound as a potential therapeutic agent, particularly if it exhibits activity against specific biological targets.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-((5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid derivatives: Compounds with similar structures but different substituents on the pyrimidine or benzoic acid moieties.
Other Pyrimidine Derivatives: Compounds like 5-fluorouracil or cytosine, which also feature the pyrimidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H9N3O4 |
|---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
4-[(5-cyano-2,4-dioxopyrimidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C13H9N3O4/c14-5-10-7-16(13(20)15-11(10)17)6-8-1-3-9(4-2-8)12(18)19/h1-4,7H,6H2,(H,18,19)(H,15,17,20) |
InChI Key |
JDRYEGIJJSJYDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=O)NC2=O)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14883330.png)

![[1,1-Dimethyl-3-(3,4,5-trifluoro-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14883340.png)



![4-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14883371.png)
![N-Bicyclo[2.2.1]hept-2-yl-2-[5-(4-chloro-phenoxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide](/img/structure/B14883380.png)


![Methyl 2-chloro-7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14883392.png)


![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14883405.png)
